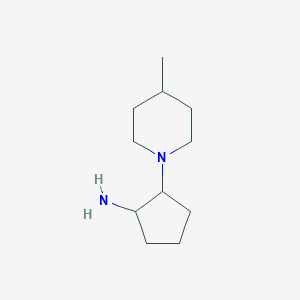

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

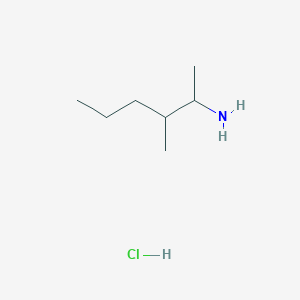

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is a chemical compound with the CAS Number: 954271-36-4 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)cyclopentanamine . The compound has a molecular weight of 182.31 and is in liquid form .

Molecular Structure Analysis

The InChI code for 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is 1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Hydrodesulfurization Catalysts : Amines like 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine play a significant role in the hydrodesulfurization (HDS) process, particularly in the hydrogenation pathway of dibenzothiophene over various catalysts (Egorova & Prins, 2006).

Reductive Amination : The compound is also relevant in the reductive amination of diaryl piperidinones, a process significant in the production of analgesics and neuroleptics (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Synthesis of Aminopyridinato Complexes : It is used in the synthesis of aminopyridinato complexes which have applications in aryl-Cl activation and hydrosilane polymerization catalysis (Deeken et al., 2006).

Hydroamination Catalysis : The compound is involved in hydroamination catalysis, particularly in the cyclization of amines, which is crucial for the synthesis of various organic compounds (Müller, Lercher, & Van Nhu, 2003).

Enantioselective Synthesis : It aids in the enantioselective synthesis of dihydroxypiperidines, which are valuable in pharmaceutical synthesis (Concellón et al., 2008).

Chemical Reactions and Transformations

Cyclization Reactions : The compound is essential in cyclization reactions of amino olefins, showcasing regio- and stereoselectivity, valuable in organic synthesis (Ambuehl et al., 1978).

Yeast-mediated Reduction : Used in the yeast-mediated reduction of β-keto amides, offering potential methodologies for resolving cyclic amines (Saxon, Leisch, & Hudlický, 2008).

Oxidative Amination : In the oxidative amination of aminoalkenes, it serves as a catalyst system, enabling the synthesis of cyclic imines and indoles (Kondo, Okada, & Mitsudo, 2002).

Reductive Amination of Ketones : The compound finds use in the reductive amination of ketones, particularly in the synthesis of cyclopentylamine, used in various industrial applications (Guo et al., 2019).

Biological and Medicinal Research

Synthesis of Antimicrobial Compounds : It is instrumental in synthesizing novel azetidine-2-one derivatives of 1H-benzimidazole, which possess antimicrobial and cytotoxic properties (Noolvi et al., 2014).

Sigma Receptor Ligands : The compound contributes to the synthesis of sigma receptor ligands, which have potential therapeutic applications (Prezzavento et al., 2007).

Propriétés

IUPAC Name |

2-(4-methylpiperidin-1-yl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKPRZNOQRUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2832487.png)

![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)

![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)